LyP-1 TFA
Description
Historical Context of Peptide Discovery in Targeted Research
The development of targeted therapies has been a long-standing goal in oncology. The concept of a "magic bullet," a compound that could selectively target and eliminate cancer cells without harming normal cells, has driven much of the innovation in this field. The advent of molecular biology and a deeper understanding of the tumor microenvironment have brought this concept closer to reality.
A pivotal technology in the discovery of tumor-homing peptides is phage display, a technique first described by George P. Smith in 1985. nih.gov This powerful method allows for the presentation of vast libraries of peptides on the surface of bacteriophages. nih.gov The fundamental principle of phage display lies in the physical linkage of a displayed peptide (phenotype) with the genetic information that encodes it (genotype) within the same phage particle. nih.gov This connection enables the selection and amplification of peptides that bind to a specific target.
The process, often referred to as "biopanning," involves incubating a phage library with a target of interest, such as cancer cells or tissues. oup.com Phages that display peptides with high affinity for the target are captured, while non-binding phages are washed away. The bound phages are then eluted and amplified in bacteria to create an enriched pool for subsequent rounds of selection. oup.com This iterative process allows for the isolation of peptides with high specificity and affinity for the desired target. In vivo phage display, a modification of this technique, involves injecting the phage library into a living organism, allowing for the identification of peptides that home to specific organs or pathological tissues in their natural context. spandidos-publications.com
| Phage Display Screening: Key Steps | Description |
| Library Construction | A diverse library of phages is created, each displaying a different peptide on its surface. |
| Binding | The phage library is exposed to the target of interest (e.g., tumor cells). |
| Washing | Non-binding phages are removed. |
| Elution | Phages that have bound to the target are recovered. |
| Amplification | The recovered phages are amplified in bacteria to enrich the population of binding phages. |
This methodology has been instrumental in identifying numerous peptides that target various components of the tumor microenvironment, including tumor vasculature and specific cell surface receptors. nih.gov
LyP-1 was identified in 2002 through a phage display screening process designed to uncover peptides that home to tumors but are not associated with blood vessels. nih.gov The screening was conducted on MDA-MB-435 breast carcinoma xenografts. nih.govnih.gov To specifically isolate peptides targeting non-blood vessel structures, the researchers employed a pre-selection step using anti-CD31 magnetic beads to deplete blood vessel endothelial cells from the tumor cell suspensions. nih.gov
After several rounds of selection, a cyclic 9-amino-acid peptide, designated LyP-1, was identified in multiple copies. nih.gov Further investigations revealed that fluorescein-labeled LyP-1 peptide localized to tumor structures that were positive for lymphatic endothelial markers but negative for blood vessel markers. nih.gov This finding established LyP-1 as a tumor lymphatic vessel homing peptide. nih.govmdpi.com Subsequent studies demonstrated that LyP-1 also recognizes and accumulates in tumor cells and tumor-associated macrophages. nih.gov
| Discovery of LyP-1 | |
| Screening Method | Phage display on MDA-MB-435 breast carcinoma xenografts. nih.govnih.gov |
| Key Innovation | Depletion of blood vessel endothelial cells to target non-vascular structures. nih.gov |
| Identified Peptide | LyP-1, a cyclic 9-amino-acid peptide. nih.gov |
| Initial Finding | LyP-1 homes to tumor lymphatic vessels. nih.gov |
| Expanded Finding | LyP-1 also targets tumor cells and tumor-associated macrophages. nih.gov |
Academic Significance of LyP-1 (TFA) in Biomedical Research
Since its discovery, LyP-1 (TFA) has become a valuable tool in biomedical research, particularly in the fields of oncology and drug delivery. Its unique targeting properties have been leveraged for a variety of applications, contributing significantly to our understanding of the tumor microenvironment and the development of novel therapeutic strategies.
LyP-1's ability to selectively bind to its receptor, p32 (also known as gC1qR), which is overexpressed in various tumor-associated cells, is central to its academic significance. nih.govmedchemexpress.com This specific interaction has been exploited to deliver a range of payloads, including imaging agents and therapeutic drugs, directly to the tumor site. nih.gov The peptide's capacity for internalization into target cells further enhances its utility as a delivery vehicle. nih.govpnas.org
Moreover, research has revealed that LyP-1 possesses intrinsic pro-apoptotic properties, meaning it can induce programmed cell death in the cells it targets. nih.govpnas.org This dual functionality as both a targeting moiety and a therapeutic agent makes LyP-1 a particularly interesting subject of study. Investigations have shown that LyP-1 can inhibit tumor growth and reduce the number of tumor lymphatics. pnas.org The peptide has also been found to accumulate in hypoxic areas of tumors, which are often resistant to conventional therapies. pnas.org
The academic importance of LyP-1 extends beyond cancer research. Its receptor, p32, is also expressed in atherosclerotic plaques, leading to studies exploring the use of LyP-1 for the targeted imaging and treatment of atherosclerosis. nih.govpnas.org
| Research Applications of LyP-1 | |
| Targeted Drug Delivery | Conjugation to chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696). nih.gov |
| Tumor Imaging | Labeling with fluorescent dyes or radioisotopes for in vivo imaging. medchemexpress.com |
| Metastasis Research | Investigating the role of lymphatic vessels in tumor spread. nih.govpnas.org |
| Anti-tumor Therapy | Utilizing its intrinsic pro-apoptotic and anti-angiogenic properties. pnas.org |
| Atherosclerosis Research | Targeting p32-expressing macrophages in atherosclerotic plaques. nih.govpnas.org |
LyP-1 Receptor Interactions and Specificity
The targeted homing of LyP-1 to specific pathological sites is dictated by its direct and selective interaction with the p32 protein. This specificity is a cornerstone of its potential as a targeted delivery vehicle for therapeutic and imaging agents.
Selective Binding to p32 Protein
LyP-1 exhibits a specific binding affinity for the p32 protein. nih.gov Saturation binding experiments have determined the dissociation constant (Kd) for the LyP-1-p32 interaction to be approximately 3 µM. nih.gov This micromolar affinity indicates a moderately strong and specific interaction, sufficient for targeted accumulation in tissues where p32 is overexpressed on the cell surface. The binding is highly specific, as demonstrated by experiments where the LyP-1 peptide was used to pull down p32 from tumor cell extracts, and this interaction could be inhibited by antibodies targeting the N-terminal region of p32. nih.gov
Further elucidating the specificity of this interaction, molecular dynamics and docking studies have identified key amino acid residues within the LyP-1 sequence that are critical for binding to p32. nih.govtandfonline.comsci-hub.se These computational analyses, coupled with mutagenesis studies, have highlighted the significant role of specific residues in the binding process.
Key Residues in LyP-1 for p32 Binding
| Residue | Position | Contribution to Binding |
| Asparagine | Asn3 | Crucial for the specific binding to p32. nih.govtandfonline.comsci-hub.se |
| Lysine (B10760008) | Lys4 | Plays a considerable role in the interaction with the p32 receptor. nih.govtandfonline.comsci-hub.se |
| Arginine | Arg5 | Identified as a key residue for the specific binding of LyP-1. nih.govtandfonline.comsci-hub.se |
| Arginine | Arg7 | Significantly influences the binding affinity to the p32 protein. nih.govtandfonline.comsci-hub.se |
Expression Profile of p32 in Pathological Microenvironments
The utility of LyP-1 as a targeting agent is intrinsically linked to the expression pattern of its receptor, p32. While p32 is ubiquitously expressed and primarily located in the mitochondrial matrix of normal cells, its expression is significantly upregulated and its localization is altered in various pathological conditions, with a notable presence on the cell surface. nih.govnih.gov This aberrant cell surface expression in diseased tissues provides a specific target for circulating LyP-1.
A hallmark of many malignancies is the overexpression of p32 on the surface of tumor cells. nih.govnih.gov This has been observed in a wide range of cancers, including breast, colorectal, skin, lung, hepatic, and pancreatic cancers. nih.gov This differential expression between cancerous and normal tissues makes p32 an attractive target for cancer therapy.
In addition to tumor cells, a significant population of tumor-associated macrophages (TAMs) also displays high levels of surface p32. nih.gov Quantitative analysis has shown a 61±14% concordance of CD11b staining, a marker for macrophages, with the homing of fluorescently labeled LyP-1 in tumors, indicating that a major subpopulation of these immune cells expresses the receptor. nih.gov This suggests that LyP-1 can target not only the cancer cells themselves but also key components of the tumor microenvironment that support tumor growth and progression.
p32 Expression in Tumor Microenvironment
| Cell Type | p32 Expression Level | Significance |
| Tumor Cells | Overexpressed on the cell surface in various cancers (e.g., breast, colorectal, lung). nih.gov | Provides a direct target for LyP-1-mediated therapies. |
| Tumor-Associated Macrophages (TAMs) | High surface expression on a significant subpopulation. nih.govnih.gov | Allows for targeting of the supportive tumor stroma. |
LyP-1 was initially identified as a peptide that homes to tumor lymphatic vessels. nih.gov Subsequent research has confirmed that the endothelial cells lining these vessels express the p32 protein, providing a molecular basis for this targeted accumulation. nih.gov The ability of LyP-1 to target the tumor lymphatic system is particularly significant for therapies aimed at preventing metastasis, as lymphatic vessels are a primary route for cancer cell dissemination.
The pathological expression of p32 is not limited to the tumor microenvironment. Macrophages within atherosclerotic plaques also exhibit high levels of surface p32. This finding extends the potential therapeutic applications of LyP-1 to cardiovascular diseases, where targeting inflammatory macrophages within plaques could be a novel treatment strategy.
Structural Basis of LyP-1 and p32 Molecular Recognition
The interaction between LyP-1 and p32 is governed by specific molecular recognition events. The p32 protein exists as a doughnut-shaped homotrimer, and molecular modeling studies suggest that LyP-1 binds to the inner surface of this trimeric structure. nih.govtandfonline.comsci-hub.senih.gov
Computational studies have provided insights into the energetic landscape of this interaction, indicating that it is driven by a combination of van der Waals, hydrophobic, and electrostatic forces. nih.gov The binding of LyP-1 is thought to occur predominantly with chains B and C of the p32 trimer. nih.govtandfonline.comsci-hub.se While a definitive crystal or NMR structure of the LyP-1-p32 complex is not yet available, these computational models provide a valuable framework for understanding the structural determinants of this specific molecular interaction and for the rational design of next-generation LyP-1-based therapeutics with enhanced binding affinities.
Homing and Tissue Penetration Properties of LyP-1 (TFA)
The cyclic nonapeptide LyP-1 (CGNKRTRGC) demonstrates significant capabilities in targeting and penetrating tumor tissues, a process governed by a series of molecular interactions and cellular pathways. These properties are central to its potential as a vehicle for delivering therapeutic and imaging agents to tumors.
LyP-1 exhibits a remarkable specificity for the lymphatic system within tumors. It was initially identified for its ability to bind to lymphatic vessels in certain tumors, a characteristic not observed in the lymphatics of normal tissues pnas.org. This preferential homing is attributed to its interaction with the p32 protein (also known as gC1q-R/HABP1), which is overexpressed on the surface of tumor cells, tumor-associated macrophages, and the endothelial cells of tumor lymphatics nih.govpnas.org.
While normal cells express p32 primarily in the mitochondria, its expression and subcellular location are altered in many cancers, leading to its presence on the cell surface pnas.org. This differential expression pattern provides a basis for the selective targeting of LyP-1 to the tumor microenvironment. Studies have shown that intravenously administered LyP-1 accumulates in tumor lymphatics and tumor cells, coinciding with hypoxic areas within the tumor pnas.org. While LyP-1 does affect tumor blood vessels to some extent, its impact on tumor lymphatics is significantly more pronounced. Research has indicated that LyP-1 treatment can lead to a substantial reduction in the number of lymphatic vessels within tumors pnas.org. In contrast, the density of blood vessels in the same tumors is affected to a lesser degree pnas.org. This preferential targeting of the tumor lymphatic system is a key feature of LyP-1's action pnas.orgpnas.org.
The lymphatic system is a critical route for tumor metastasis, and by targeting this network, LyP-1 offers a unique approach to cancer therapy and diagnosis pnas.orgnih.gov. Markers such as Lymphatic Vessel Endothelial Hyaluronan Receptor-1 (LYVE-1) are specific to lymphatic endothelial cells and are crucial in understanding the process of lymphangiogenesis, the formation of new lymphatic vessels, which plays a significant role in cancer spread nih.gov. LyP-1's ability to home to these vessels highlights its potential in targeting metastatic pathways pnas.orgpnas.org.
Beyond its homing capabilities, LyP-1 can be internalized by target cells, a crucial step for the intracellular delivery of conjugated cargoes nih.gov. The internalization of LyP-1 is a multi-step process that is initiated by its binding to the p32 receptor on the cell surface nih.govresearchgate.net. This initial binding concentrates the peptide at the tumor site.
The subsequent internalization is largely attributed to the C-end Rule (CendR) pathway nih.govpnas.org. This pathway is activated after the initial binding of LyP-1 to p32 and involves the proteolytic cleavage of the peptide nih.govresearchgate.net. The internalization process allows LyP-1 and any attached molecules to not only enter the tumor tissue but also to penetrate into the cell nucleus, enhancing its efficacy for both imaging and therapeutic applications nih.gov.
The mechanism of internalization appears to be distinct from common endocytic pathways. While some cell-penetrating peptides enter cells through energy-dependent endocytosis, including clathrin- or caveolin-mediated endocytosis and macropinocytosis, LyP-1's internalization via the CendR pathway represents a more specific mechanism mdpi.comwikipedia.org. Studies with model lipid membranes suggest that the linear, truncated form of LyP-1 has enhanced penetrating properties compared to its cyclic precursor, and its internalization is influenced by the lipid composition of the cell membrane nih.gov. Specifically, the presence of negatively charged lipids facilitates membrane adsorption and direct penetration nih.gov. This suggests that both receptor-mediated and passive, energy-independent mechanisms may contribute to the cellular uptake of LyP-1 and its derivatives nih.gov.
The ability of LyP-1 to penetrate deep into tumor tissue is a key characteristic that distinguishes it from many other targeting peptides pnas.org. This tissue penetration is mediated by a cryptic C-end Rule (CendR) motif within the LyP-1 sequence nih.govpnas.org.
The CendR motif is defined by the sequence (R/K)XX(R/K), where X can be any amino acid nih.govnih.gov. For this motif to be active, it must be exposed at the C-terminus of the peptide wikipedia.orgnih.gov. In its native cyclic form, the CendR motif of LyP-1 (NKRTR) is considered "cryptic" or hidden and is not initially active nih.govpnas.orgresearchgate.net. The full sequence of LyP-1 is CGNKRTR GC, with the CendR motif shown in bold nih.gov.
The activation of the CendR motif is a critical step in the tissue penetration process. After LyP-1 binds to its primary receptor, p32, on the surface of tumor cells, it undergoes proteolytic cleavage nih.govresearchgate.net. This cleavage removes the C-terminal glycine and cysteine residues, exposing the CendR motif at the new C-terminus nih.govresearchgate.net. This process transforms the cyclic LyP-1 into a linear, truncated form known as tLyP-1 (CGNKRTR) nih.govresearchgate.net. The cleavage is thought to be carried out by proteases that are abundant in the tumor microenvironment nih.govnih.gov. This proteolytic activation is a key switch that converts the peptide from a homing agent to a penetrating agent nih.govresearchgate.netnih.gov.
Once the CendR motif is exposed, the truncated LyP-1 (tLyP-1) gains the ability to bind to a second set of receptors, Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) nih.govresearchgate.netnih.gov. These receptors are overexpressed in various types of cancer cells and are involved in angiogenesis and tumor progression oipub.combiorxiv.orgbiorxiv.org. The interaction between the C-terminal arginine of tLyP-1 and the b1 domain of NRP-1 is crucial for this binding nih.govnih.govnih.gov.
The binding of tLyP-1 to NRP-1 and/or NRP-2 triggers an endocytic pathway that facilitates the transport of the peptide and its cargo across the cell membrane and deep into the tumor tissue nih.govresearchgate.netnih.gov. This NRP-dependent pathway is similar to macropinocytosis and allows for the internalization of the peptide-receptor complex wikipedia.orgnih.gov. This mechanism explains how LyP-1 can achieve broad distribution within a tumor, moving beyond the initial vascular and perivascular regions pnas.org.
Interactive Data Table: Key Molecules in LyP-1 (TFA) Action
| Compound Name | Full Name | Role in LyP-1 Pathway |
| LyP-1 | Cyclic peptide (CGNKRTRGC) | Tumor homing peptide that preferentially targets tumor lymphatics. |
| tLyP-1 | Truncated LyP-1 (CGNKRTR) | Linear form of LyP-1 after proteolytic cleavage, binds to Neuropilin receptors. |
| p32 | gC1q-R/HABP1 | Primary cell surface receptor for LyP-1 on tumor and lymphatic endothelial cells. |
| NRP-1 | Neuropilin-1 | Secondary receptor for tLyP-1, mediates tissue penetration. |
| NRP-2 | Neuropilin-2 | Secondary receptor for tLyP-1, mediates tissue penetration. |
| LYVE-1 | Lymphatic Vessel Endothelial Hyaluronan Receptor-1 | Marker for lymphatic endothelial cells. |
| VEGFR-3 | Vascular Endothelial Growth Factor Receptor-3 | Receptor involved in lymphangiogenesis. |
| Podoplanin | A marker for lymphatic endothelial cells. | |
| VEGF-C | Vascular Endothelial Growth Factor C | A lymphangiogenic growth factor. |
Structure
2D Structure
Properties
Molecular Formula |
C38H66F3N17O14S2 |
|---|---|
Molecular Weight |
1106.2 g/mol |
IUPAC Name |
(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21+,22+,23+,27+;/m1./s1 |
InChI Key |
SPBNDGIFBKBJLV-OHIMOQKDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preclinical Research Applications of Lyp 1 Tfa and Its Bioconjugates
LyP-1 (TFA) in Molecular Imaging Research
The specific binding properties of LyP-1 have been extensively exploited in the field of molecular imaging. acs.org By conjugating LyP-1 to various imaging agents, researchers have developed probes that can visualize tumors, metastatic lesions, and atherosclerotic plaques. nih.govnih.gov This approach allows for the non-invasive characterization and measurement of biological processes at the cellular and molecular level. acs.org
The development of LyP-1-based imaging probes involves chemically linking the LyP-1 peptide to a signal-emitting molecule, known as a bioconjugation process. nih.govalliedacademies.org The design of these probes is versatile, allowing for their use across different imaging modalities. mdpi.com Common strategies include:
Conjugation to Fluorescent Dyes: For optical imaging, LyP-1 is often attached to fluorescent dyes. nih.gov For instance, fluorescein (B123965) isothiocyanate (FITC) and near-infrared fluorophores like Cy5.5 have been conjugated to the N-terminus of the peptide to create probes for in vitro and in vivo fluorescence imaging. nih.govnih.gov
Labeling with Radionuclides: For nuclear imaging techniques like Positron Emission Tomography (PET), LyP-1 is conjugated to a chelating agent, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which can then stably bind a positron-emitting radionuclide like copper-64 (⁶⁴Cu). snmjournals.org
Attachment to Nanoparticles: To enhance signal intensity and payload capacity, LyP-1 can be attached to the surface of nanoparticles. researchgate.net These nanoparticles can be inherently imaging contrast agents, such as magnetic iron oxide (Fe₃O₄) for Magnetic Resonance Imaging (MRI), or can be loaded with other imaging molecules. researchgate.netnih.gov For example, LyP-1 has been conjugated to iron oxide nanoparticles that also carry a fluorescent dye (Cy5.5), creating a dual-modal probe for MRI and optical imaging. nih.gov
Dendrimeric Constructs: To increase the avidity of the probe for its target, multiple LyP-1 peptides can be attached to a central scaffold, such as a dendrimer. nih.govnih.gov Researchers have synthesized a dendritic form of LyP-1 using lysine (B10760008) as a core, resulting in a probe with four LyP-1 peptides, which enhances accumulation at the target site. nih.gov
Table 1: Examples of LyP-1-Based Imaging Probes
| Probe Name | Imaging Moiety | Targeting Ligand | Application |
|---|---|---|---|
| FITC-LyP-1 | Fluorescein isothiocyanate (FITC) | LyP-1 | Optical Imaging of Tumors |
| Cy5.5-LyP-1 | Cyanine 5.5 | LyP-1 | Optical Imaging of Lymphangiogenesis |
| ⁶⁴Cu-DOTA-LyP-1 | Copper-64 (⁶⁴Cu) chelated by DOTA | LyP-1 | PET Imaging of Lymph Nodes |
| (LyP-1)₄-dendrimer-⁶⁴Cu | Copper-64 (⁶⁴Cu) | Tetrameric LyP-1 | PET-CT Imaging of Atherosclerosis |
| LyP-1-Fe₃O₄-Cy5.5 | Iron Oxide Nanoparticle & Cy5.5 | LyP-1 | MRI and Optical Imaging of Breast Cancer |
Fluorescently labeled LyP-1 probes have been successfully used in preclinical optical imaging to visualize and study disease processes. nih.gov These probes offer high sensitivity and are valuable tools for in vivo research in animal models. nih.gov
An early study used FITC-LyP-1 to demonstrate tumor accumulation. When administered to mice bearing MDA-MB-435 xenografts, strong fluorescence was observed specifically in the tumor tissue, with minimal signal in other organs. nih.gov
In a study focused on tumor-induced lymphangiogenesis, a probe consisting of LyP-1 labeled with the near-infrared fluorophore Cy5.5 was used. nih.govnih.gov In mice with 4T1 breast cancer tumors, Cy5.5-LyP-1 was administered, and fluorescence imaging clearly visualized the tumor-draining brachial lymph nodes. nih.govnih.gov The fluorescence intensity in the tumor-side lymph nodes was significantly higher than in the contralateral (healthy) lymph nodes at 7, 14, and 21 days after tumor inoculation, correlating with the progression of lymphangiogenesis. nih.govnih.gov
Table 2: Research Findings from Optical Imaging with LyP-1 Probes
| Study Focus | Animal Model | Probe | Key Finding | Citation |
|---|---|---|---|---|
| Tumor Targeting | MDA-MB-435 Xenografts | FITC-LyP-1 | Strong and specific fluorescence signal in tumor tissue. | nih.gov |
| Lymph Node Lymphangiogenesis | 4T1 Murine Breast Cancer | Cy5.5-LyP-1 | Significantly higher fluorescence in tumor-draining lymph nodes compared to contralateral nodes. Signal increased with tumor progression. | nih.govnih.gov |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenografts | LyP-1-Fe₃O₄-Cy5.5 | Increased fluorescent signal in the mammary gland of mice injected with the targeted probe. Ex vivo analysis showed a 2.6-fold increase in signal in tumors. | nih.gov |
PET imaging offers high sensitivity and quantitative capabilities, making it a powerful tool for clinical diagnostics. mdpi.com LyP-1-based probes for PET are typically created by labeling the peptide with a positron-emitting radionuclide. snmjournals.org
One such probe, ⁶⁴Cu-DOTA-LyP-1, was developed for PET imaging of tumor-draining lymph nodes. snmjournals.org In a mouse model of breast cancer, static small-animal PET images revealed higher uptake of ⁶⁴Cu-DOTA-LyP-1 in the tumor-draining brachial lymph nodes, demonstrating the probe's ability to detect changes associated with tumor progression. snmjournals.org
LyP-1-based PET imaging has also been applied to visualize atherosclerotic plaques, which are known to have an abundance of activated macrophages that express the p32 receptor. nih.govnih.gov To enhance targeting avidity, a dendrimeric probe, (LyP-1)₄-dendrimer-⁶⁴Cu, was synthesized. nih.govnih.gov In atherosclerotic (ApoE−/−) mice, PET-CT images showed a robust PET signal in the aortic root and descending aorta following injection of the LyP-1 targeted probe. nih.gov The uptake in the aorta was significantly higher (1.1 ± 0.26%ID/g) compared to a control probe (0.22 ± 0.05%ID/g). nih.govnih.gov These results suggest that LyP-1-based PET probes can be effectively used for the in vivo imaging of atherosclerotic plaques. nih.gov
Lymphangiogenesis, the formation of new lymphatic vessels, is a critical process in tumor metastasis, as it provides a pathway for cancer cells to spread to distant sites. nih.govnih.gov This process often begins in tumor-draining lymph nodes before the arrival of metastatic cells. nih.gov LyP-1-based probes have proven to be effective tools for specifically imaging this process. nih.govsnmjournals.orgnih.gov
In studies using mouse models of breast cancer, LyP-1 probes labeled with the fluorescent dye Cy5.5 were used to visualize lymphangiogenesis in sentinel lymph nodes. nih.govnih.gov The key to confirming that LyP-1 was binding to lymphatic structures was immunohistochemical analysis, which showed that the Cy5.5-LyP-1 signal co-localized with LYVE-1, a specific marker for lymphatic endothelial cells. nih.govnih.govrndsystems.com This confirmed the lymphatics-specific binding of the LyP-1 peptide. nih.govnih.gov The ability to visualize tumor-induced lymphangiogenesis offers a potential method for identifying "high-risk" lymph nodes before metastasis occurs. nih.govnih.gov
LyP-1 (TFA) in Targeted Delivery System Research
Beyond imaging, the homing property of LyP-1 is being harnessed to create targeted delivery systems for therapeutic agents. nih.govnih.gov By attaching drugs to LyP-1, it is possible to increase their concentration at the disease site, potentially enhancing efficacy while reducing systemic toxicity. mdpi.com
LyP-1 has been widely used to guide various drug delivery systems to target cells in tumors and atherosclerotic plaques. nih.gov These systems often utilize nanocarriers to encapsulate or bind the therapeutic agent, with LyP-1 acting as a targeting ligand on the carrier's surface. researchgate.netresearchgate.net
Several types of biologically active agents have been delivered using this strategy:
Chemotherapeutic Drugs: LyP-1 has been conjugated to nanoparticles loaded with anticancer drugs like doxorubicin (B1662922) (DOX) and paclitaxel (B517696) (PTX). nih.gov In one study, LyP-1 was conjugated to PEG-PLGA nanoparticles. These targeted nanoparticles showed a cellular uptake approximately four times higher than non-targeted nanoparticles in vitro. researchgate.net In vivo, the uptake of the LyP-1-conjugated nanoparticles in metastatic lymph nodes was about eight times higher than that of the non-targeted version, indicating its potential for treating lymphatic metastatic tumors. researchgate.net
Anti-Angiogenic Agents: The anti-angiogenic protein endostatin (B67465) was delivered using an LyP-1-modified chitosan-grafted nanosystem. nih.gov This targeted system was designed to inhibit angiogenesis in a squamous cell carcinoma model. The LyP-1 functionalization led to enhanced cellular uptake and a greater reduction in tumor mass in mice (61.01% reduction) compared to the non-targeted nanosystem (41.36% reduction). nih.gov The study also found that the targeted system reduced the expression of key angiogenic markers, VEGF-C and MMP-2. nih.gov
These studies demonstrate that LyP-1 is a versatile and effective targeting moiety for delivering a range of biologically active agents directly to pathological sites. nih.govresearchgate.netnih.gov
Table 3: Examples of LyP-1-Mediated Delivery Systems
| Delivery System | Biologically Active Agent | Disease Model | Key Finding | Citation |
|---|---|---|---|---|
| LyP-1-conjugated PEG-PLGA Nanoparticles | Not specified (fluorescent marker used for tracking) | Lymphatic Metastatic Tumors | 8-fold higher uptake in metastatic lymph nodes compared to non-targeted nanoparticles. | researchgate.net |
| LyP-1-modified Chitosan-grafted Nanosystem | Endostatin (ENT) | Squamous Cell Carcinoma (KYSE-30 cells) | 61% reduction in tumor mass with targeted system vs. 41% with non-targeted system. | nih.gov |
| LyP-1-based Bioconjugates | Doxorubicin (DOX), Paclitaxel (PTX) | Various Tumors | LyP-1 is widely used to deliver these drugs to tumor cells and tumor-associated lymphatic vessels. | nih.gov |
LyP-1 Conjugation with Nanoparticle Delivery Platforms
The conjugation of LyP-1 to nanoparticle delivery systems has been a prominent strategy to improve the targeting of therapeutic agents to tumors and their lymphatic metastases. These nanoparticles are typically biodegradable and can be engineered to carry a variety of payloads.
In one study, LyP-1 was conjugated to PEG-PLGA nanoparticles (LyP-1-NPs). nih.gov The synthesis involved using Boc-protected amino acids to create the LyP-1 peptide with a sulfhydryl group, which was then attached to a maleimide (B117702) function on the PEG-PLGA nanoparticle surface. nih.govresearchgate.net The resulting LyP-1-NPs were spherical, with a diameter of approximately 90 nm. nih.govresearchgate.net Preclinical evaluations demonstrated significantly enhanced cellular uptake and tumor-targeting capabilities. In vitro, the uptake of LyP-1-NPs by tumor cells was about four times greater than that of non-targeted nanoparticles. nih.govresearchgate.netcapes.gov.br More impressively, in vivo studies in models of lymphatic metastasis showed that the accumulation of LyP-1-NPs in metastatic lymph nodes was approximately eight times higher than the unmodified nanoparticles. nih.govresearchgate.netcapes.gov.br These findings underscore the potential of LyP-1-conjugated nanoparticles as a carrier system for targeted drug delivery to lymphatic metastatic tumors. nih.gov
Another approach involved the use of calcium carbonate (CaCO3) nanoparticles conjugated with LyP-1, which resulted in enhanced uptake in lymph nodes and showed potential for inhibiting the lymphatic spread of tumors. researchgate.net The specific binding of LyP-1 to tumor cells and the endothelial cells of tumor lymphatics is a key factor in the intensified uptake of these nanoparticle systems. researchgate.net
Table 1: Preclinical Findings of LyP-1 Conjugated Nanoparticles
| Nanoparticle Platform | Key Synthesis Feature | Size | In Vitro Findings | In Vivo Findings | Reference |
|---|---|---|---|---|---|
| PEG-PLGA | LyP-1 conjugated via maleimide-thiol chemistry | ~90 nm | ~4-fold increase in cellular uptake vs. non-targeted NPs | ~8-fold increase in uptake in metastatic lymph nodes vs. non-targeted NPs | nih.gov, capes.gov.br, researchgate.net |
| Calcium Carbonate (CaCO3) | LyP-1 conjugation | 58 nm | Not specified | Intensified uptake in lymph nodes | researchgate.net |
Integration into Liposomal Drug Delivery Systems
Liposomes are versatile, spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. mdpi.compreprints.org Modifying their surface with targeting ligands like LyP-1 aims to enhance their delivery to specific sites, such as tumors. mdpi.comnih.gov
Preclinical research has demonstrated the feasibility and efficacy of LyP-1-conjugated liposomes for targeting lymphatic metastatic tumors. nih.gov In these studies, LyP-1 was conjugated to PEGylated liposomes, which were then loaded with therapeutic agents like doxorubicin (DOX) or imaging agents like fluorescein. nih.gov The resulting LyP-1-modified liposomes showed satisfactory size characteristics for drug delivery. nih.gov
In vitro and in vivo experiments revealed that the LyP-1 modification significantly increased the uptake of liposomes by tumor cells and metastatic lymph nodes, without a corresponding increase in uptake by normal lymph nodes. nih.gov Immunofluorescence analysis confirmed that the LyP-1-conjugated liposomes were localized near tumor lymphatics and tumor-associated macrophages within the metastatic lymph nodes. nih.gov When loaded with doxorubicin, these targeted liposomes exhibited an enhanced inhibitory effect on tumor cells in vitro and on lymphatic metastatic tumors in vivo compared to unmodified liposomes. nih.govnih.gov Pathological examinations also indicated that the liposomal formulation of doxorubicin led to reduced tissue damage at the injection site compared to the free drug solution. nih.gov This body of research suggests that LyP-1-conjugated PEGylated liposomes are a promising and safe carrier system for the targeted therapy of lymphatic metastatic tumors. nih.gov
Table 2: Characteristics of LyP-1 Modified Liposomes in Preclinical Studies
| Liposome Type | Payload | Key Finding | Outcome | Reference |
|---|---|---|---|---|
| PEGylated Liposomes | Fluorescein, Doxorubicin (DOX) | Increased uptake by tumor cells and metastatic lymph nodes | Enhanced antitumor effect in vivo; reduced local toxicity | nih.gov |
| PEG-DSPE Liposomes | Doxorubicin (DOX) | Specific binding to tumor cells, lymphatics, and macrophages | Enhanced inhibition of lymphatic metastases | nih.gov, nih.gov |
Design and Synthesis of Dendrimeric LyP-1 Constructs
Dendrimers are highly branched, synthetic polymers with a well-defined, three-dimensional structure that makes them suitable as multifunctional nanocarriers for imaging and therapy. nih.govmdpi.com The synthesis of dendrimers can be achieved through divergent or convergent approaches, allowing for precise control over their size and surface functionality. mdpi.commdpi.com
In a notable preclinical study, a multifunctional platform was developed by modifying amine-terminated generation 5 poly(amidoamine) (PAMAM) dendrimers with the LyP-1 peptide. nih.govacs.org The synthesis involved attaching approximately 33 LyP-1 peptides and 9 molecules of 3-(4'-hydroxyphenyl)propionic acid-OSu (HPAO) to each dendrimer, followed by the acetylation of the remaining terminal amines. nih.govacs.org These HPAO moieties were then used for radiolabeling with Iodine-131 (¹³¹I). nih.govacs.org
The resulting ¹³¹I-labeled LyP-1-modified dendrimers demonstrated a high radiochemical purity (>99%) and stability. nih.govacs.org These constructs were evaluated as a theranostic platform for single-photon emission computed tomography (SPECT) imaging and radionuclide therapy. The study showed that these dendrimers could be used for both diagnosing and treating cancer cells in vitro and in a subcutaneous tumor model in vivo. nih.govacs.org The antitumor and antimetastasis effects were attributed to several mechanisms, including the reduction of molecular markers associated with proliferation and metastasis, improvement of local hypoxia, and an increased rate of apoptosis. nih.govacs.org This research highlights the potential of LyP-1-modified dendrimers as a sophisticated nanotheranostic platform for cancer. nih.gov
Table 3: Synthesis and Application of Dendrimeric LyP-1 Constructs
| Dendrimer Type | Modification | Application | Key Preclinical Finding | Reference |
|---|---|---|---|---|
| Generation 5 PAMAM | ~33 LyP-1 peptides; ~9 HPAO moieties; Acetylation; ¹³¹I labeling | SPECT imaging, Radionuclide therapy, Antimetastasis therapy | Reduced markers of proliferation and metastasis; Improved local hypoxia; Increased apoptosis | nih.gov, acs.org |
LyP-1 Modification of Oncolytic Viral Vectors
Oncolytic viruses are viruses that are naturally occurring or genetically engineered to selectively infect and kill cancer cells while sparing normal cells. youtube.comyoutube.com To enhance their tumor-targeting ability and reduce systemic toxicity, these viruses can be modified with tumor-homing peptides like LyP-1. nih.govnih.gov
In one line of research, oncolytic adenoviruses (Ads) were engineered to incorporate the LyP-1 peptide into their fiber protein. nih.govnih.gov This modification was intended to facilitate the binding of the virus to the p32 receptor, which is highly expressed on breast cancer cells. nih.govnih.gov The engineered viruses, named AdLyp.sT and mHAdLyp.sT, also expressed sTGFβRIIFc, a decoy receptor to inhibit the transforming growth factor-β (TGF-β) pathway, which is often dysregulated in cancer. nih.govnih.gov The mHAdLyp.sT variant was a chimeric virus designed to reduce liver uptake and systemic toxicity. nih.gov
Preclinical studies showed that these LyP-1-modified adenoviruses exhibited superior binding and replication in breast cancer cell lines compared to their unmodified counterparts. nih.govnih.gov Systemic delivery of mHAdLyp.sT in mice resulted in reduced liver toxicity. nih.govnih.gov Furthermore, intravenous administration of these modified viruses led to a strong antitumor response in a mouse model of human bone metastasis. nih.govnih.gov Intratumoral delivery in an immunocompetent mouse model also inhibited tumor growth and metastasis. nih.gov These findings suggest that LyP-1 modification can significantly improve the therapeutic potential of oncolytic viruses for cancer treatment. nih.gov
Table 4: Preclinical Evaluation of LyP-1 Modified Oncolytic Viruses
| Viral Vector | Genetic Modifications | Target Cancer | Key Preclinical Findings | Reference |
|---|---|---|---|---|
| Oncolytic Adenovirus (AdLyp.sT) | LyP-1 peptide in fiber protein; Expresses sTGFβRIIFc | Breast Cancer | Better binding and replication in cancer cells; Strong antitumor response in vivo | nih.gov, nih.gov |
| Chimeric Oncolytic Adenovirus (mHAdLyp.sT) | LyP-1 peptide in fiber protein; Expresses sTGFβRIIFc; Ad5/48 chimeric hexon | Breast Cancer | Reduced hepatic/systemic toxicity; Strong antitumor response in bone metastasis model | nih.gov, nih.gov |
Formulation within Self-Micro Emulsifying Drug Delivery Systems (SMEDDS)
Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium. researchgate.netjddtonline.infowikipedia.org This property makes them an excellent vehicle for improving the lymphatic delivery and bioavailability of poorly water-soluble drugs. researchgate.netnih.gov
The incorporation of the LyP-1 peptide into SMEDDS has been explored as a strategy for active targeting of breast cancer and its lymphatic metastases. researchgate.netnih.gov The lymphatic system plays a crucial role in cancer cell dissemination, and since the p32 receptor for LyP-1 is highly expressed on malignant cells and the lymphatic endothelium, this peptide is an ideal candidate for targeting these pathways. nih.gov
In a preclinical study, doxorubicin hydrochloride and LyP-1 were co-administered in a SMEDDS formulation. researchgate.netnih.gov This formulation, with a droplet size of less than 100 nm, resulted in a significant increase in in vitro cytotoxicity in p32-expressing breast cancer cells (4T1 and MDA-MB-231). researchgate.netnih.gov The uptake of LyP-1 in the SMEDDS by these cancer cells was also demonstrated. nih.gov In vivo, the SMEDDS formulation containing LyP-1 efficiently targeted 4T1 tumor tissues. researchgate.netnih.gov When doxorubicin was co-administered with LyP-1 in this system, a significant reduction in tumor growth and metastasis was observed. researchgate.netnih.gov This research established a novel and effective SMEDDS formulation containing LyP-1 for the lymphatic targeting of breast cancer. nih.gov
Table 5: Findings from LyP-1 Formulation within SMEDDS
| SMEDDS Formulation | Co-administered Agents | Droplet Size | In Vitro Finding | In Vivo Finding | Reference |
|---|---|---|---|---|---|
| Lipid-based nanopharmaceutic | LyP-1, Doxorubicin hydrochloride | < 100 nm | Significant increase in cytotoxicity in p32-expressing breast cancer cells | Efficiently targeted tumor tissues; Significantly reduced tumor growth and metastasis | nih.gov, researchgate.net |
Structural Variants and Their Modulated Biological Activity
Structural modifications of the LyP-1 peptide, including alterations to its cyclic nature and length, have been explored to modulate its biological activity and improve its targeting capabilities.
The LyP-1 peptide is a cyclic nonapeptide with the amino acid sequence CGNKRTRGC. novoprolabs.com The cyclization is formed by a disulfide bond between the two cysteine residues. nih.govresearchgate.net This cyclic structure is believed to contribute to its stability and favorable biodistribution. researchgate.net However, studies have shown that the linear form of LyP-1 and its truncated versions also exhibit significant biological activity, leading to comparative analyses of their efficacy.
While cyclization is a common strategy to enhance the stability and binding affinity of peptides, the linear form of LyP-1 has also demonstrated therapeutic potential. nih.govresearchgate.netresearchgate.net For instance, a study utilizing linear LyP-1 in self-microemulsifying drug delivery systems (SMEDDS) showed significantly higher cytotoxicity in MDA-MB-231 cells compared to a control SMEDDS. nih.gov However, a direct comparative study focusing on the binding affinity to the p32 receptor and the in vivo biostability of cyclic versus linear LyP-1 has not been extensively reported. nih.gov It is generally accepted that cyclic peptides exhibit greater stability and binding affinity compared to their linear counterparts. nih.gov
Investigations into the penetrating properties of both forms have revealed that the linear tLyP-1 has enhanced membrane penetration capabilities compared to the cyclic LyP-1. nih.gov While cyclic LyP-1 tends to accumulate on the cell membrane with minimal internalization, linear tLyP-1 demonstrates a greater ability to traverse the lipid bilayer, a process that is dependent on the lipid composition of the membrane. nih.gov
| Property | Cyclic LyP-1 | Linear LyP-1/tLyP-1 | Reference |
|---|---|---|---|
| Primary Receptor | p32 | NRP1/NRP2 (as tLyP-1) | nih.govnih.gov |
| Stability | Generally higher | Generally lower | nih.gov |
| Membrane Penetration | Low | High (as tLyP-1) | nih.gov |
| Internalization Mechanism | Accumulates on membrane | NRP-dependent internalization (as tLyP-1) | nih.govnih.gov |
The truncated form of LyP-1, tLyP-1 (CGNKRTR), has emerged as a promising candidate for targeted therapies due to its enhanced tissue penetration and tumor-homing capabilities. plos.org This linear peptide contains the CendR motif (R/KXXR/K), which is responsible for its interaction with neuropilins (NRPs) and subsequent internalization. plos.orgnih.gov
Studies have demonstrated that tLyP-1 exhibits a markedly greater binding affinity for NRP1 and NRP2 compared to control phages. plos.org This enhanced affinity translates to superior tumor targeting and penetration. Nanoparticles conjugated with tLyP-1 have been shown to selectively accumulate in tumor tissues, penetrate blood vessels, and enter the tumor parenchyma more effectively than those conjugated with the parent LyP-1 peptide. plos.org
The functionalization of drug delivery systems with tLyP-1 has been shown to improve their therapeutic efficacy. For instance, human H chain ferritin (HFtn) nanoparticles decorated with tLyP-1 for the delivery of paclitaxel (PTX) displayed enhanced intracellular delivery, cytotoxicity, and anti-invasion ability against cancer cells in vitro. nih.govnih.gov In vivo studies with these nanoparticles demonstrated selective accumulation and penetration at tumor sites, leading to higher therapeutic efficacy and lower systemic toxicity. nih.govnih.gov
Furthermore, tLyP-1 has been successfully labeled with fluorescent and radioactive markers for imaging purposes. plos.org Labeled tLyP-1 has been shown to selectively target and accumulate in glioma tumors, which overexpress NRPs, providing a high tumor-to-background ratio in imaging studies. plos.org This suggests the potential of tLyP-1 as a versatile ligand for both targeted drug delivery and diagnostic imaging.
| tLyP-1 Application | Key Findings | Reference |
|---|---|---|
| Nanoparticle Drug Delivery (tLyP-1-HFtn-PTX) | Enhanced intracellular delivery, cytotoxicity, and anti-invasion in SMMC-7721 and MDA-MB-231 cells. Higher in vivo therapeutic efficacy with lower systemic toxicity. | nih.govnih.gov |
| Tumor Imaging (FAM-tLyP-1 and 18F-tLyP-1) | Selectively targets gliomas with high tumor-to-background ratio. Accumulates in NRP-positive tumors. | plos.org |
| Nanoliposome Drug Delivery (tLyP-1-Lip/TMZ) | Strongest cytotoxicity in U87 and HT22 cells. Highest cellular internalization. Increased AUC and decreased clearance in pharmacokinetic studies. | tandfonline.com |
Chemical Modifications for Improved Pharmacological Profiles
To overcome the inherent instability of peptides in a biological environment, various chemical modification strategies have been employed to enhance the pharmacological profile of LyP-1.
The disulfide bond in cyclic LyP-1 is a key structural feature that contributes to its stability. nih.govresearchgate.net Engineering this bond or introducing other forms of cyclization can further enhance its resistance to degradation. One approach has been the synthesis of a cyclic homodimer of LyP-1, which has demonstrated extraordinary stability in serum. researchgate.net This strategy involves linking two LyP-1 molecules, which can significantly improve their pharmacokinetic properties.
Replacing the cysteine residues in LyP-1 with selenocysteine to form diseleno bonds results in a peptide analog known as Syp-1. nih.gov This modification has been shown to increase the serum stability of the peptide while maintaining a similar binding affinity to the p32 receptor. nih.gov When Syp-1 was incorporated into liposomal drug delivery systems, it exhibited a significantly higher binding affinity to tumor cells in vitro and in vivo compared to LyP-1-conjugated liposomes. nih.gov Doxorubicin-loaded Syp-1 liposomes demonstrated remarkable antitumor efficacy, highlighting the potential of this modification strategy. nih.gov
Grafting the LyP-1 sequence onto a stable peptide scaffold is another effective strategy to improve its stability. nih.govresearchgate.net The sunflower trypsin inhibitor-1 (SFTI-1) is a small, rigid, and highly stable cyclic peptide that has been widely used as a scaffold for this purpose. researchgate.netnih.govnih.gov Its inherent stability makes it an excellent framework for presenting bioactive peptide epitopes. nih.gov
In one study, four different versions of LyP-1 were grafted onto the SFTI-1 scaffold. researchgate.net The resulting grafted peptides showed improved stability compared to the linear LyP-1 peptide. researchgate.net Interestingly, retro-grafted peptides, where the sequence of LyP-1 was reversed, also exhibited enhanced stability, suggesting that the retro sequence concept can contribute to peptide stabilization. researchgate.net The serum stability of these grafted peptides varied depending on the loop of the SFTI-1 scaffold onto which LyP-1 was grafted. researchgate.net
| Modification Strategy | Modified Peptide | Key Advantage | Reference |
|---|---|---|---|
| Cyclization | Cyclic homodimer LyP-1 | Extraordinary serum stability | researchgate.net |
| Selenocysteine Replacement | Syp-1 | Higher serum stability with similar p32 binding affinity | nih.gov |
| Peptide Grafting | LyP-1-SFTI-1 | Improved stability | researchgate.net |
| Peptide Grafting (Retro Sequence) | Retro LyP-1-SFTI-1 | Improved stability | researchgate.net |
Methodological Approaches in Lyp 1 Tfa Research
Peptide Synthesis and Characterization
The creation and verification of the LyP-1 peptide involve a multi-step process, from initial assembly of the amino acid chain to its final purification.
The primary method for producing the linear precursor of LyP-1 is Solid-Phase Peptide Synthesis (SPPS). nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.com The process begins by attaching the C-terminal amino acid to the solid support. peptide.com Subsequent amino acids are then added one by one in cycles, with each cycle consisting of deprotection of the N-α-protecting group, washing, coupling of the next protected amino acid, and further washing steps. bachem.compeptide.com
For LyP-1 synthesis, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed. nih.gov In this orthogonal protection scheme, the N-terminus of the amino acids is temporarily protected by the base-labile Fmoc group, while the reactive side chains are protected by acid-labile groups like tert-butyl or trityl. peptide.com This allows for the selective removal of the Fmoc group at each step without disturbing the side-chain protectors. peptide.com Polystyrene-based resins, often modified with polyethylene (B3416737) glycol (PEG), are frequently used as the solid support. bachem.comnih.gov
The biological activity of LyP-1 is dependent on its cyclic structure, which is formed by a disulfide bond between the two cysteine residues at positions 1 and 9. nih.govnih.gov After the linear peptide is synthesized and cleaved from the resin, cyclization is performed. This process is crucial as cyclization can enhance peptide stability and binding affinity compared to their linear counterparts. nih.gov
A common method for achieving this cyclization involves the use of an oxidizing agent. For instance, iodine can be used for the deprotection of acetamidomethyl (Acm)-protected thiol groups on the cysteine residues, which facilitates the formation of the intramolecular disulfide bridge. nih.gov The successful formation of the cyclic structure from the linear peptide can be confirmed using analytical techniques such as proton NMR, where shifts in the methylene (B1212753) signals of the cyclic peptide relative to the linear form are observed. nih.gov
Following synthesis and cyclization, the crude peptide product contains various impurities, including deletion sequences and incompletely deprotected peptides. High-Performance Liquid Chromatography (HPLC) is the essential technique for purifying the target LyP-1 peptide to a high degree of purity. rotachrom.com
Reversed-phase HPLC (RP-HPLC) is the most widely used mode for peptide purification due to its high resolution, speed, and efficiency. hplc.eunih.gov This technique separates molecules based on their hydrophobicity. nih.gov In a typical RP-HPLC setup for peptide purification, a silica-based C18 column is used. hplc.eu The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) added at a concentration of around 0.1%. hplc.eu The use of volatile mobile phases containing TFA is advantageous as it allows for easy removal after purification and is compatible with subsequent analysis by mass spectrometry. nih.gov The purity of the collected fractions is then assessed, with the goal of achieving a final purity often greater than 95-98%. nih.govrotachrom.com
In Vitro Experimental Systems
To investigate the biological activity and mechanism of action of LyP-1, researchers utilize various in vitro models that mimic physiological environments.
Cell culture systems are indispensable for studying how LyP-1 homes to, enters, and induces apoptosis in cancer cells. Specific cell lines known to overexpress the p32 receptor are chosen for these experiments.
MDA-MB-435: This cell line has been extensively used in studies evaluating LyP-1. nih.gov For example, it was used in xenograft models in nude mice to demonstrate the tumor accumulation of radiolabeled LyP-1, confirming its specific homing properties. nih.gov It's important to note that while historically considered a breast cancer cell line, extensive molecular evidence has since reclassified MDA-MB-435 as a melanoma cell line. cellosaurus.orgumich.edunih.gov Despite this reclassification, it remains a relevant model for studying cancer metastasis and the function of peptides like LyP-1 that target receptors present on these cells. umich.edu
4T1 Cells: This murine breast cancer cell line is another common model used in LyP-1 research. medchemexpress.com Studies have used 4T1 cells to create tumor-bearing mice to track the accumulation of fluorescently labeled LyP-1 in tumors and associated lymph nodes over time. medchemexpress.com These experiments help elucidate the peptide's ability to target not just the primary tumor but also sites of metastasis. medchemexpress.com
These cell models are used to perform a variety of assays, including binding assays to confirm interaction with the p32 receptor, internalization studies using fluorescently-labeled LyP-1, and apoptosis assays to measure the peptide's cell-killing effects. medchemexpress.com
Table 1: Cell Lines Used in LyP-1 Research
| Cell Line | Type | Key Research Application |
| MDA-MB-435 | Human Melanoma (historically used as breast cancer model) cellosaurus.orgnih.gov | Used in xenograft models to study tumor homing and biodistribution of LyP-1. nih.gov |
| 4T1 | Murine Breast Cancer medchemexpress.com | Used to study LyP-1 targeting of primary tumors and lymphatic metastasis. medchemexpress.com |
To understand the passive, energy-independent mechanisms by which LyP-1 might cross the cell membrane, researchers employ biophysical models like Giant Unilamellar Vesicles (GUVs). nih.gov GUVs are cell-sized lipid vesicles that serve as simplified mimics of the plasma membrane, allowing for direct observation of peptide-lipid interactions using techniques like confocal laser scanning microscopy. nih.govnih.gov
Studies using GUVs have revealed critical insights into the behavior of LyP-1 and its linear counterpart, tLyP-1. nih.gov Research has shown that the cyclic LyP-1 peptide tends to accumulate on the surface of GUVs with very little internalization, regardless of the lipid composition. nih.gov In contrast, the linear form, tLyP-1, demonstrates enhanced penetration into the model membrane. nih.gov This penetration is facilitated by the presence of negatively charged lipids like phosphatidylserine (B164497) (PS) or cone-shaped lipids like phosphatidylethanolamine (B1630911) (PE) in the GUV composition. nih.gov The interaction of tLyP-1 with these membranes leads to direct penetration without the formation of pores. nih.gov
Table 2: Findings from LyP-1 Biophysical Studies with GUVs
| Peptide | Lipid Composition of GUV | Observation | Citation |
| Cyclic LyP-1 | Various | Accumulates on the membrane surface with minimal internalization. | nih.gov |
| Linear tLyP-1 | Containing Phosphatidylserine (PS) or Phosphatidylethanolamine (PE) | Facilitated membrane adsorption and direct penetration. | nih.gov |
| Linear tLyP-1 | General | Enhanced penetrating properties compared to cyclic LyP-1. | nih.gov |
In Vivo Preclinical Animal Models
In vivo preclinical animal models are indispensable for evaluating the targeting efficiency and therapeutic potential of LyP-1 (TFA) in a biologically relevant context. These models simulate human diseases, allowing researchers to study the biodistribution and efficacy of LyP-1-based agents.
Tumor Xenograft Models for Targeted Delivery and Imaging (e.g., MDA-MB-435, 4T1, 22Rv1 cell lines)
Tumor xenograft models are fundamental tools in cancer research, created by implanting human tumor cell lines into immunocompromised mice. nih.gov These models allow for the study of tumor growth and the evaluation of targeted drug delivery systems in a living organism. nih.gov The choice of cell line is critical as different lines exhibit distinct characteristics of the original human cancer.
The 22Rv1 cell line, for instance, was derived from a human prostatic carcinoma xenograft that had been serially propagated in mice following castration-induced regression and relapse. nih.gov This makes it a valuable model for studying advanced, castration-resistant prostate cancer. nih.gov Similarly, the 4T1 cell line is frequently used to create syngeneic models of breast cancer. chayon.co.kr In the context of LyP-1 research, these xenograft models are used to demonstrate the peptide's ability to specifically home to and penetrate tumor tissue, as well as to deliver conjugated imaging agents or therapeutic payloads.
| Cell Line | Cancer Type | Relevance in LyP-1 Research |
|---|---|---|
| MDA-MB-435 | Melanoma / Breast Cancer | Used to establish tumor models for evaluating the tumor-homing and penetration capabilities of LyP-1 and its conjugates. |
| 4T1 | Breast Cancer | Employed in syngeneic mouse models to assess the targeting of LyP-1 to primary tumors and metastatic sites, particularly lymph nodes. chayon.co.kr |
| 22Rv1 | Prostate Cancer | Serves as a model for advanced, androgen-independent prostate cancer to test LyP-1's ability to target and deliver agents to this type of tumor. nih.gov |
Atherosclerosis Models for Plaque-Targeting Research (e.g., ApoE null mice)
The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely established model for studying atherosclerosis. nih.gov These mice lack the ApoE protein, which is crucial for the normal clearance of lipoproteins from the blood. nih.gov Consequently, they develop hypercholesterolemia and spontaneously form atherosclerotic plaques that share features with human lesions, even on a standard diet. nih.gov
This model has been instrumental in LyP-1 research for investigating its potential in targeting atherosclerotic plaques. Studies have shown that when fluorescently labeled LyP-1 is administered intravenously to ApoE-/- mice fed a high-fat diet, it specifically accumulates within the atherosclerotic plaques. nih.gov A key finding is that LyP-1 penetrates deep into the plaque's interior, where it is found predominantly in plaque-associated macrophages. nih.gov This capability distinguishes LyP-1 from other peptides that may only bind to the surface of the plaque. nih.gov
| Animal Model | Key Feature | Significant Findings in LyP-1 Research |
|---|---|---|
| ApoE null (ApoE-/-) mice | Develops spontaneous atherosclerotic plaques due to impaired lipoprotein clearance. nih.gov | Demonstrated that intravenously injected LyP-1 homes to and penetrates atherosclerotic plaques. nih.gov |
| LyP-1 was shown to accumulate primarily in macrophages within the plaques. nih.gov | ||
| PET imaging with [18F]FBA-conjugated LyP-1 showed a four- to sixfold higher signal in aortas with plaques compared to controls. nih.gov |
Advanced Analytical and Imaging Techniques
A suite of sophisticated analytical and imaging techniques is employed to confirm the chemical identity of LyP-1 (TFA), quantify its binding characteristics, and visualize its distribution in preclinical models.
Mass Spectrometry for Peptide Confirmation (e.g., MALDI, ESI-MS)
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptides like LyP-1. Two of the most common soft ionization methods used are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). creative-proteomics.com
MALDI-MS , often coupled with a time-of-flight (TOF) analyzer, is particularly effective for analyzing large biomolecules. creative-proteomics.com It provides robust qualitative data and has significant potential in the quantitative analysis of peptides. creative-proteomics.comESI-MS is another soft ionization technique known for its high sensitivity and resolution. creative-proteomics.com It can generate multiply charged ions, which facilitates the analysis of substances with high molecular weights. creative-proteomics.com Often, these two methods are used in a complementary fashion to achieve a comprehensive characterization of a peptide's identity, purity, and any modifications. rsc.orgnih.gov
| Technique | Principle | Advantages in LyP-1 Research |
|---|---|---|
| MALDI-TOF-MS | A laser strikes a matrix containing the sample, causing desorption and ionization. creative-proteomics.com | Well-suited for high molecular weight substances like peptides; robust for qualitative and quantitative analysis. creative-proteomics.com |
| ESI-MS | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. creative-proteomics.com | High sensitivity and resolution; capable of producing multiply charged ions, enabling analysis of large molecules. creative-proteomics.com |
Fluorescence and Optical Imaging for In Vivo Biodistribution
Fluorescence and optical imaging techniques are vital for visualizing the distribution of LyP-1 in real-time within a living animal. nih.gov This is achieved by conjugating the LyP-1 peptide to a near-infrared (NIR) fluorescent dye. The resulting probe can be injected intravenously, and its localization can be tracked non-invasively.
This method provides direct evidence of a probe's accumulation in target tissues, such as tumors or atherosclerotic plaques, versus non-target organs. nih.govnih.gov For example, studies have used fluorescently-labeled LyP-1 to visually confirm its accumulation in atherosclerotic lesions in ApoE-/- mice. nih.gov Furthermore, techniques like Fluorescence Molecular Tomography (FMT) allow for the three-dimensional visualization and quantification of the fluorescent signal throughout the body, providing robust data on the efficiency and specificity of targeted delivery. nih.gov
| Imaging Modality | Description | Application in LyP-1 Research |
|---|---|---|
| Near-Infrared (NIR) Fluorescence Imaging | Detects light emitted from fluorescent probes (e.g., LyP-1 conjugated to a dye) after excitation with a specific wavelength of light. | Real-time, non-invasive visualization of LyP-1 biodistribution and target accumulation in preclinical animal models. nih.gov |
| Fluorescence Molecular Tomography (FMT) | A sophisticated optical imaging technique that provides three-dimensional localization and quantification of fluorescence within deep tissues. nih.gov | Quantitatively assesses the concentration and distribution of fluorescently-labeled LyP-1 in tumors and organs. nih.gov |
Surface Plasmon Resonance (SPR) for Binding Affinity Quantification
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity between molecules in real-time. nih.govnih.gov In LyP-1 research, SPR is used to quantify the interaction between the LyP-1 peptide and its receptor, p32.
The technique involves immobilizing one molecule (the ligand, e.g., LyP-1) onto a sensor chip. Its binding partner (the analyte, e.g., the p32 receptor) is then flowed over the surface. ox.ac.uk The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. ox.ac.uk By analyzing the sensorgram data, researchers can determine key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. nih.gov
| Kinetic Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | kₐ | The rate at which the analyte binds to the immobilized ligand. |
| Dissociation Rate Constant | kₑ | The rate at which the analyte-ligand complex decays. |
| Equilibrium Dissociation Constant | Kₑ | The ratio of kₑ to kₐ (kₑ/kₐ); a lower Kₑ value indicates a higher binding affinity. nih.gov |
Immunohistochemistry (IHC) for Tissue-Specific Expression and Analysis
Immunohistochemistry (IHC) is an indispensable technique in LyP-1 research, primarily employed to investigate the tissue-specific expression and localization of its receptor, the p32 protein (also known as gC1qR or HABP1). By utilizing specific antibodies that bind to the p32 antigen in tissue sections, IHC allows for the visualization of protein distribution within the cellular and tissue microenvironment. This method is crucial for understanding the basis of LyP-1's tumor-homing specificity and for identifying potential applications in diagnostics and therapy.
The fundamental principle of IHC involves a series of steps beginning with the preparation of tissue samples, which are typically fixed in formalin and embedded in paraffin (B1166041) (FFPE). Thin sections of these tissues are then subjected to antigen retrieval to unmask the epitope of the target protein. Subsequently, a primary antibody specific to p32 is applied, followed by a secondary antibody conjugated to an enzyme. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen-antibody reaction, allowing for microscopic visualization. springernature.comyoutube.com The intensity and pattern of this staining provide valuable information about the expression levels and subcellular localization of the target protein. nih.govumn.edu
Methodological Approaches in p32 Immunohistochemistry
The successful application of IHC in LyP-1 research hinges on optimized and validated protocols. While specific parameters may vary between studies, a general workflow is consistently followed.
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are standard. nih.gov Fixation preserves tissue morphology, but can mask antigenic sites, necessitating an antigen retrieval step. researchgate.net
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is a common method. This involves heating the tissue sections in a buffer solution (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 8.0) to reverse the protein cross-linking caused by formalin fixation. cancer.gov
Primary Antibody: A critical component is the selection of a highly specific primary antibody against the p32 protein. The murine monoclonal antibody 60.11, which targets the C1q binding domain of gC1qR/p32, has been extensively used in IHC studies to map p32 expression. nih.govresearchgate.netmdpi.com The optimal dilution of the primary antibody is determined through titration to maximize the signal-to-noise ratio. cancer.gov
Detection Systems: Various detection systems are employed to visualize the antigen-antibody complex. These often involve a biotinylated secondary antibody that binds to the primary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. cancer.gov The addition of a substrate like diaminobenzidine (DAB) produces a brown-colored stain where the p32 protein is present. woongbee.com
Counterstaining: After the specific protein staining, a counterstain such as hematoxylin (B73222) is typically applied to stain cell nuclei, providing anatomical context to the IHC signal. nih.gov
Analysis and Quantification: Staining results are evaluated by light microscopy. Analysis can be semi-quantitative, based on visual scoring of staining intensity (e.g., weak, moderate, strong) and the percentage of positive cells. cancer.gov Increasingly, digital pathology platforms with image analysis software are used for more objective and quantitative assessment of IHC staining. nih.govnih.gov
Tissue-Specific Expression and Research Findings
IHC studies have been instrumental in demonstrating that the LyP-1 receptor, p32, is significantly overexpressed in a variety of human cancers compared to corresponding normal tissues. nih.govnih.gov This differential expression is the molecular basis for the tumor-specific targeting of LyP-1.
Research has shown that strong p32 expression is a common feature of many epithelial-derived tumors. The staining is predominantly cytoplasmic, with membrane staining also observed in many cancer types. nih.govnih.gov In contrast, tumors of mesenchymal origin generally exhibit weaker staining. nih.govresearchgate.net
Table 1: Immunohistochemical Expression of p32/gC1qR in Human Tumors and Corresponding Normal Tissues
| Tissue Type | Tumor Type | p32/gC1qR Expression in Tumor | Expression in Corresponding Normal Tissue | Reference |
|---|---|---|---|---|
| Breast | Ductal, Lobular Carcinoma | Strong cytoplasmic and membrane staining | Weak to moderate | nih.govmdpi.com |
| Prostate | Adenocarcinoma | Strong staining | Weak | nih.gov |
| Lung | Adenocarcinoma, Squamous Cell Carcinoma | Strong staining | Weak in bronchial epithelium | nih.gov |
| Colon | Adenocarcinoma | Strong staining | Moderate in crypt epithelium | nih.gov |
| Brain | Glioma (Grades 2-4) | Significantly upregulated, correlates with malignancy | Confined to pyramidal neurons | nih.gov |
| Skin | Squamous and Basal Cell Carcinoma | Strong staining | Present in basal keratinocytes | nih.gov |
| Ovary | Serous Adenocarcinoma | Elevated expression correlates with poor survival | Low to moderate | frontiersin.org |
Furthermore, IHC has been crucial for elucidating the cell types targeted by LyP-1 within the tumor microenvironment. Double-staining IHC has revealed that p32 expression is not only confined to tumor cells but is also high in tumor-associated macrophages and myeloid cells. nih.gov For instance, studies have shown a significant co-localization of p32-positive cells with the macrophage marker CD11b. nih.gov
IHC has also been used to demonstrate the association of p32 with tumor lymphatics. Co-staining for p32 and lymphatic endothelial markers like LYVE-1 and podoplanin has shown that p32-positive cells are often integrated into the walls of tumor lymphatic vessels. nih.gov This finding is consistent with the known ability of LyP-1 to target these structures. nih.gov Additionally, IHC analysis has revealed that p32 is highly expressed in hypoxic regions of tumors, further defining the specific niches where LyP-1 accumulates. nih.gov
Table 2: Co-localization Studies Using Immunohistochemistry in LyP-1/p32 Research
| Primary Target | Co-localization Marker | Marker Type | Key Finding | Reference |
|---|---|---|---|---|
| p32/gC1qR | LYVE-1, Podoplanin | Lymphatic Endothelial Cell Markers | p32-positive cells are associated with and integrated into tumor lymphatics. | nih.gov |
| p32/gC1qR | CD11b, Gr-1 | Macrophage/Myeloid Cell Markers | A major subpopulation of tumor-associated macrophages expresses high levels of p32. | nih.gov |
| p32/gC1qR | Pimonidazole (Hypoxyprobe™) | Hypoxia Marker | p32 is strongly expressed in hypoxic areas of tumors. | nih.gov |
| p32/gC1qR | Myc | Oncogene | p32 expression correlates with Myc expression in malignant brain tumors. | nih.gov |
Q & A
Q. What molecular mechanisms underlie LyP-1's tumor-targeting specificity?
LyP-1 binds selectively to the mitochondrial protein p32 (gC1qR), which is overexpressed on tumor cells and tumor-associated lymphatic endothelial cells. Computational studies, such as molecular dynamics simulations, reveal that residues Asn3, Lys4, Arg5, and Arg7 in LyP-1 are critical for binding to chains B and C of p32 . Experimental validation using ALA-SCAN mutagenesis confirms the functional importance of these residues . This interaction enables LyP-1 to target hypoxic tumor regions and lymphatic systems, making it a valuable tool for imaging and drug delivery .
Q. What experimental models are commonly used to evaluate LyP-1's efficacy in cancer research?
In vivo models, such as K7M2 tumor-bearing mice, are frequently employed to assess LyP-1's tumor-homing properties. Near-infrared fluorescence imaging in these models shows significant LyP-1-NP-DiR accumulation in tumors compared to non-targeted controls, with enhanced retention rates (>3×) in blood and tumor microenvironments . For therapeutic studies, LyP-1-modified self-microemulsifying drug delivery systems (SMEDDS) loaded with doxorubicin demonstrate reduced tumor growth and metastasis in triple-negative breast cancer models over 28-day trials .
Q. How is LyP-1 integrated into drug delivery systems, and what advantages does this offer?
LyP-1 is conjugated to lipid-polymer composites or SMEDDS to enhance tumor specificity. For example, LyP-1-decorated nanoparticles improve doxorubicin delivery by increasing cellular uptake and cytotoxicity in breast cancer cells (e.g., MDA-MB-231) . Hybrid lipid-polymer systems leverage LyP-1's targeting to overcome hydrophobicity limitations, enabling precise drug release and reduced off-target effects .
Advanced Research Questions
Q. How can researchers address contradictions in LyP-1's stability and pharmacokinetics across studies?
Discrepancies arise from LyP-1's disulfide bond instability in physiological environments. To mitigate this, studies recommend optimizing formulation strategies, such as using cyclized derivatives (e.g., Syp-1) or encapsulating LyP-1 in protective nanocarriers . Pharmacokinetic analyses in murine models show that LyP-1-NP-DiR achieves 3× higher tumor retention than non-targeted NPs, but variability in systemic distribution necessitates rigorous dose standardization .
Q. What computational methods are used to design LyP-1 derivatives with improved binding affinity?
Molecular docking and MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations predict binding energies and identify key residues for mutagenesis. For instance, substituting LyP-1's Arg7 with non-polar residues reduces p32 affinity, while cyclization improves structural rigidity . Advanced MD simulations (>30 ns trajectories) further validate conformational stability in aqueous environments .
Q. How do researchers validate target specificity in LyP-1-based systems to avoid off-target effects?
Competitive binding assays with p32 inhibitors (e.g., M36) are used to confirm LyP-1's specificity. In vitro, M36 blocks LyP-1-p32 interactions, reducing cellular uptake in p32-positive cell lines . In vivo, dual-labeling experiments (e.g., LyP-1-NIR and non-targeted probes) quantify tumor-to-background ratios, ensuring signal specificity .
Q. What strategies address limitations in translating LyP-1-based therapies to clinical applications?
Key challenges include optimizing drug release kinetics and reducing immunogenicity. Preclinical studies suggest combining LyP-1 with stimuli-responsive carriers (e.g., pH-sensitive polymers) to enhance tumor-selective release . Additionally, co-administering LyP-1 with immune checkpoint inhibitors may amplify antitumor responses by synergizing targeted cytotoxicity and immune activation .
Methodological Guidelines
- Data Interpretation : When analyzing in vivo imaging data, use software like Image Studio ver5.2s to quantify tumor uptake and normalize signals against background fluorescence .
- Experimental Design : Include control groups with scrambled peptides or p32 inhibitors to distinguish target-specific effects from passive accumulation .
- Statistical Reporting : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in tumor growth studies, and report effect sizes to contextualize therapeutic significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
